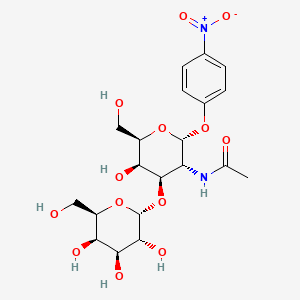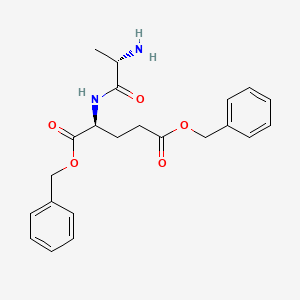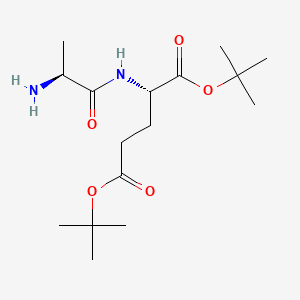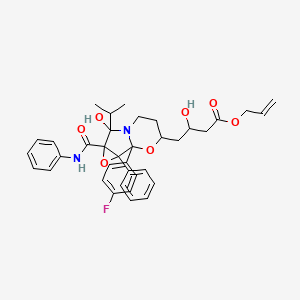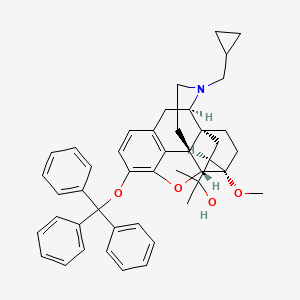
2-(Propylamino)propiophenone-d7 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylamino)propiophenone-d7 Hydrochloride is a synthetic compound primarily used in scientific research. It is a deuterated analog of 2-(Propylamino)propiophenone, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often utilized in proteomics research and various biochemical studies due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)propiophenone-d7 Hydrochloride typically involves the reaction of propiophenone with propylamine in the presence of a deuterating agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Acid catalyst such as hydrochloric acid
The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)propiophenone-d7 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids
Reduction: Yields secondary amines
Substitution: Results in various substituted derivatives.
Scientific Research Applications
2-(Propylamino)propiophenone-d7 Hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and isotopic labeling studies
Biology: In proteomics research to study protein interactions and functions
Industry: Used in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(Propylamino)propiophenone-d7 Hydrochloride involves its interaction with specific molecular targets. It primarily acts as a reagent in organic synthesis, facilitating various chemical transformations. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies through isotopic labeling .
Comparison with Similar Compounds
Similar Compounds
2-(Propylamino)propiophenone: The non-deuterated analog
2-(Methylamino)propiophenone: A structurally similar compound with a methyl group instead of a propyl group
2-(Ethylamino)propiophenone: Contains an ethyl group instead of a propyl group.
Uniqueness
2-(Propylamino)propiophenone-d7 Hydrochloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise mechanistic studies. This makes it particularly valuable in research applications where isotopic labeling is essential.
Properties
CAS No. |
1286167-06-3 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
234.775 |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; |
InChI Key |
CQUMWMSALZGNAF-DWPKPNNESA-N |
SMILES |
CCCNC(C)C(=O)C1=CC=CC=C1.Cl |
Synonyms |
1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride; 2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)
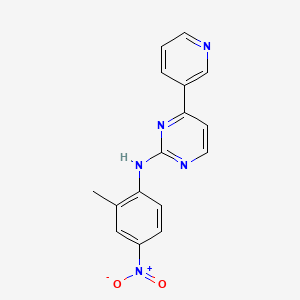
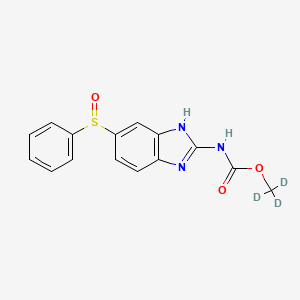
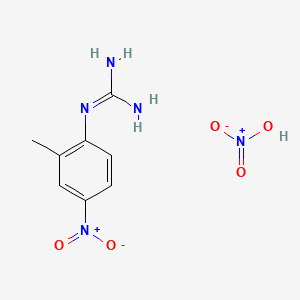
![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)

